molecular formula C9H15N3O2 B2624719 ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate CAS No. 2060592-47-2

ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate

Cat. No.: B2624719
CAS No.: 2060592-47-2
M. Wt: 197.238
InChI Key: YEHDZJGXVYELDD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate is a chemical compound that has been extensively studied due to its potential applications in various fields of research. It is also known as ethyl 4- (5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate .


Synthesis Analysis

The synthesis of imidazole compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A specific synthesis example involves a mixture of ethyl 4-(5-amino-1-methyl-1H-benzo[d]imi-dazol-2-yl)butanoate (compound 1), benzaldehyde, and acetic acid in methanol, stirred at room temperature for 0.5 h .


Molecular Structure Analysis

The molecular formula of this compound is C9H15N3O2. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Safety and Hazards

This substance is hazardous to aquatic life with long-lasting effects and has a danger of causing serious eye damage . It is also used as an agricultural fungicide .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests a promising future for the development of new drugs using imidazole compounds.

Properties

IUPAC Name

ethyl 4-(2-aminoimidazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-2-14-8(13)4-3-6-12-7-5-11-9(12)10/h5,7H,2-4,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHDZJGXVYELDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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